

# Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brivanib alaninate** (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.<sup>[1][2][3]</sup> Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF and FGF signaling pathways playing key roles.<sup>[4]</sup> By targeting both of these pathways, brivanib was developed to overcome potential resistance mechanisms associated with therapies targeting only the VEGF pathway.<sup>[2][4]</sup> This technical guide provides a comprehensive summary of the core findings from early-phase clinical trials of **brivanib alaninate**, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While showing initial promise in Phase I and II trials, brivanib ultimately did not meet its primary endpoints in later Phase III studies.<sup>[5][6][7][8]</sup>

## Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis.<sup>[3]</sup> Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.<sup>[3][9]</sup>



[Click to download full resolution via product page](#)

**Caption:** Brivanib inhibits VEGFR and FGFR signaling pathways.

## Pharmacokinetics and Metabolism

**Brivanib alaninate** is a prodrug designed to improve the oral bioavailability of the active moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely converted to brivanib.[10][11]

- Absorption: Brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be over 86%. [11]
- Distribution: The volume of distribution is expected to be high.[10]
- Metabolism: Brivanib is extensively metabolized.[11]
- Elimination: The majority of the drug-related radioactivity is excreted in the feces (around 81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is approximately 13.8 hours.[11]

## Phase I Study in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or metastatic solid tumors.[2]

## Experimental Protocol

- Study Design: A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part B) study.[2]
- Patient Population: 90 patients with advanced/metastatic solid tumors refractory to standard therapies.[2]
- Dosing Regimens:
  - Part A: Once-daily oral **brivanib alaninate** starting at 180 mg, with dose escalation.[2]
  - Part B: Four cohorts with different regimens: 320 mg once daily, 800 mg once daily (continuous), 800 mg once daily (intermittent, 5 days on/2 days off), and 400 mg twice

daily.[2]

- Primary Objectives: To determine dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the optimal dose range.[2]
- Secondary Objectives: To assess preliminary antitumor activity, characterize PK/PD profiles, and evaluate effects on the QTc interval.[2]

## Key Findings

The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg twice-daily doses.[2]

| Parameter                    | Result                                                        |
|------------------------------|---------------------------------------------------------------|
| Maximum Tolerated Dose (MTD) | 800 mg/day[2]                                                 |
| Confirmed Partial Responses  | 2 patients (at doses $\geq$ 600 mg)[2]                        |
| Pharmacodynamic Effect       | Significant decrease in tumor vascularity and permeability[2] |

## Phase II Studies in Hepatocellular Carcinoma (HCC)

Several Phase II studies evaluated brivanib as both a first-line and second-line therapy for patients with advanced hepatocellular carcinoma.

## Experimental Workflow: Representative Phase II Trial

[Click to download full resolution via product page](#)**Caption:** A typical workflow for a Phase II clinical trial of brivanib.

## First-Line Therapy in Advanced HCC

An open-label, single-arm Phase II study evaluated brivanib in 55 patients with unresectable, locally advanced, or metastatic HCC who had not received prior systemic therapy.[12][13]

Experimental Protocol:

- Patient Population: 55 patients with advanced HCC.[12][13]
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[12][13]
- Primary Objective: 6-month progression-free survival (PFS) rate.[12]
- Secondary Objectives: Tumor response rate, time to response, duration of response, median PFS, median overall survival (OS), and safety.[12]
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[12][13]

Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria)      | Result                                  |
|----------------------------------------|-----------------------------------------|
| 6-Month Progression-Free Survival Rate | 18.2% (95% CI: 9.1%-30.9%)[12][13]      |
| Median Progression-Free Survival (PFS) | 2.7 months (95% CI: 1.4-3.0)[12][13]    |
| Median Overall Survival (OS)           | 10.0 months (95% CI: 6.8-15.2)[12][13]  |
| Complete Response (CR)                 | 1 patient[12]                           |
| Partial Response (PR)                  | 3 patients[12]                          |
| Stable Disease (SD)                    | 22 patients[12]                         |
| Disease Control Rate (DCR)             | 51%[1]                                  |
| Most Common Adverse Events             | Fatigue, hypertension, diarrhea[12][13] |

## Second-Line Therapy in Advanced HCC

Another open-label, single-agent Phase II study assessed brivanib in 46 patients with advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1][14]

#### Experimental Protocol:

- Patient Population: 46 patients with advanced HCC who had failed one prior antiangiogenic therapy.[1][14]
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[1][14]
- Primary Objectives: Tumor response rate, time to progression (TTP), and overall survival (OS).[1][14]
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[1][14]

#### Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria) | Result                                                             |
|-----------------------------------|--------------------------------------------------------------------|
| Objective Response Rate (ORR)     | 4.3% (2 Partial Responses)[1][14]                                  |
| Stable Disease (SD)               | 41.3% (19 patients)[1][14]                                         |
| Progressive Disease (PD)          | 41.3% (19 patients)[1][14]                                         |
| Disease Control Rate (DCR)        | 45.7%[1][14]                                                       |
| Median Time to Progression (TTP)  | 2.7 months (investigator-assessed)[1][14]                          |
| Median Overall Survival (OS)      | 9.79 months[1][14]                                                 |
| Most Common Adverse Events        | Fatigue, decreased appetite, nausea, diarrhea, hypertension[1][14] |

## Conclusion

The early-phase clinical trial data for **brivanib alaninate** demonstrated a manageable safety profile and promising signs of antitumor activity in patients with advanced solid tumors, particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target

engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[\[2\]](#) [\[9\]](#) The recommended Phase II dose was established at 800 mg once daily.[\[2\]](#) While the Phase II results in HCC were encouraging, subsequent large-scale Phase III trials (BRISK-FL and BRISK-PS) did not meet their primary endpoints of improving overall survival compared to standard of care or placebo, respectively.[\[5\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#) These findings underscore the challenges of translating promising early-phase signals into definitive late-stage clinical benefits. The data from these initial trials, however, remain valuable for understanding the role of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. A phase I study to determine the safety, pharmacokinetics and pharmacodynamics of a dual VEGFR and FGFR inhibitor, brivanib, in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 4. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brivanib Fails to Live Up to the Promise of Early Studies - The ASCO Post [ascopost.com]
- 6. | BioWorld [bioworld.com]
- 7. Bristol Myers Squibb - BRISK-PS Study with Investigational Compound Brivanib in Hepatocellular Carcinoma Completed [news.bms.com]
- 8. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study. | Semantic Scholar [semanticscholar.org]
- 9. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase II, open-label study of brivanib as second-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612237#early-phase-clinical-trial-data-for-brivanib-alaninate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)